3-(4-Tert-butylphenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid
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Overview
Description
3-(4-Tert-butylphenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the methoxyphenoxyacetyl group: This step may involve the reaction of 4-methoxyphenol with chloroacetic acid under basic conditions to form the methoxyphenoxyacetic acid, which is then coupled with the tert-butylphenyl intermediate.
Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to an amide using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural complexity.
Industry: Used in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)-3-{[(4-hydroxyphenoxy)acetyl]amino}propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-Tert-butylphenyl)-3-{[(4-chlorophenoxy)acetyl]amino}propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-Tert-butylphenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid may confer unique chemical properties, such as increased lipophilicity or altered reactivity, distinguishing it from its analogs.
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)16-7-5-15(6-8-16)19(13-21(25)26)23-20(24)14-28-18-11-9-17(27-4)10-12-18/h5-12,19H,13-14H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
VZDWRYHVLNLIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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